2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide involves several key steps, starting from 2-acetamido-2-deoxy-D-glucose derivatives. For instance, a study detailed the conversion of di-N-acetylchitobiose into a benzylidene acetal derivative, followed by acetylation and azidation to introduce the azide group (Matta, Vig, & Abbas, 1984). Another approach described involves the condensation of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with methyl iodide and silver oxide to introduce the azide functional group (Shaban & Jeanloz, 1971).

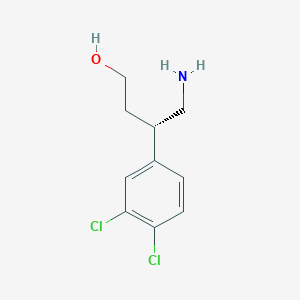

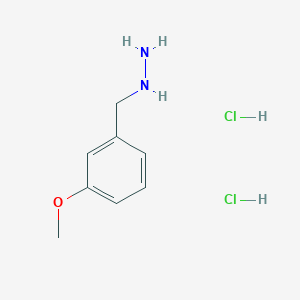

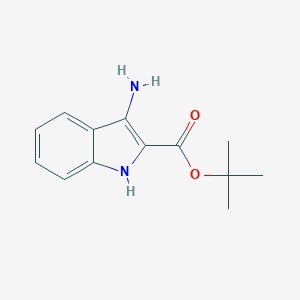

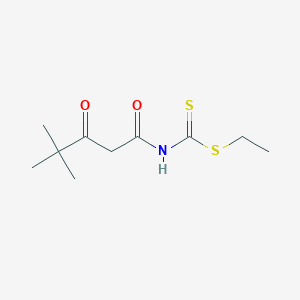

Molecular Structure Analysis

The molecular structure of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide is characterized by its unique benzylidene acetal protection and the presence of an azide group. These functional groups are crucial for its reactivity and application in glycosylation reactions. Structural elucidation is often achieved through spectroscopic methods such as NMR, providing insight into the configuration and conformation of the molecule (Pavliak & Kováč, 1991).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted in its role as an intermediate in glycosylation reactions. The azide group is particularly reactive, allowing for the introduction of amino groups through reduction, enabling the synthesis of aminosugars and related derivatives. The benzylidene acetal protection is also significant, as it stabilizes the glycosyl donor for selective glycosylation reactions (Zehavi & Jeanloz, 1968).

Aplicaciones Científicas De Investigación

As mentioned before, azides like this one are often used in click chemistry, a modular synthetic strategy used in drug discovery and materials science . They can react with alkynes to form triazoles, a reaction that is highly selective, efficient, and functional group tolerant .

As mentioned before, azides like this one are often used in click chemistry, a modular synthetic strategy used in drug discovery and materials science . They can react with alkynes to form triazoles, a reaction that is highly selective, efficient, and functional group tolerant .

Propiedades

IUPAC Name |

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVZMZIOLKXJNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410251 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |

CAS RN |

168397-51-1 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)